4-(2,5-Dimethylbenzyl)piperidin-4-ol
Description
This compound is structurally characterized by a hydrophobic 2,5-dimethylbenzyl moiety attached to a polar piperidin-4-ol core, which may influence its solubility, binding interactions, and pharmacokinetic properties.
Properties
Molecular Formula |
C14H21NO |
|---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
4-[(2,5-dimethylphenyl)methyl]piperidin-4-ol |
InChI |
InChI=1S/C14H21NO/c1-11-3-4-12(2)13(9-11)10-14(16)5-7-15-8-6-14/h3-4,9,15-16H,5-8,10H2,1-2H3 |
InChI Key |
AGINSDYJRVGMQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC2(CCNCC2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dimethylbenzyl)piperidin-4-ol typically involves the reaction of piperidine with 2,5-dimethylbenzyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of piperidine attacks the electrophilic carbon of the benzyl chloride, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of catalysts, such as palladium or rhodium complexes, can facilitate the reaction under milder conditions and improve selectivity .
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dimethylbenzyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
4-(2,5-Dimethylbenzyl)piperidin-4-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: Investigated for its potential biological activities, including antiviral and antibacterial properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2,5-Dimethylbenzyl)piperidin-4-ol involves its interaction with specific molecular targets. For instance, as a CCR5 antagonist, it binds to the CCR5 receptor on the surface of cells, preventing the entry of HIV-1 virus into the cells. This interaction is facilitated by the presence of a basic nitrogen atom in the piperidine ring, which forms a salt-bridge interaction with the receptor .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Key Observations:
Substituent Effects on Binding Interactions: The 2,5-dimethylbenzyl group in the target compound provides moderate hydrophobicity compared to the bulkier 3,4,5-trimethylphenoxy group in LAS_52160953, which forms extensive hydrophobic contacts in anti-parasitic docking studies .
Biological Activity :
- The 4-(4-chlorophenyl)piperidin-4-ol scaffold demonstrated anti-HIV activity, highlighting the role of electron-withdrawing substituents (e.g., Cl) in enhancing receptor binding . In contrast, the electron-donating methyl groups in 4-(2,5-dimethylbenzyl)piperidin-4-ol may favor interactions with different receptor subtypes.
- LAS_52160953 and related compounds showed strong binding to parasitic enzymes (TgAPN2), with hydrogen bonds to residues like Tyr914 and Asp920 . The absence of polar groups in the target compound’s benzyl substituent may limit similar interactions.
Synthetic Accessibility: The synthesis of 4-(2,5-dimethylbenzyl)piperidin-4-ol likely involves alkylation of piperidin-4-ol with 2,5-dimethylbenzyl chloride (CAS: 19283-70-6), a precursor listed in . This mirrors methods used for other piperidin-4-ol derivatives, such as 4-tert-butoxy aminomethyl analogs ().
Molecular Dynamics and Stability
- LAS_51177972 (a pyrimidine-piperidin-4-ol hybrid) exhibited stability in molecular dynamics simulations due to multiple hydrogen bonds with residues like Arg1366 and Asp920 . The target compound’s simpler structure may confer reduced conformational stability in similar enzyme pockets.
- Radius of Gyration (RoG) and RMSD analyses () suggest that bulkier substituents enhance rigidity during ligand-receptor interactions. The 2,5-dimethylbenzyl group may offer a balance between flexibility and steric hindrance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
